

comparing biological activity of 5-nitro vs. other substituted benzothiophenes

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Compound of Interest

Compound Name: 5-Nitro-1-benzothiophene-2-carboxylic acid

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A Comparative Analysis of the Biological Activity of 5-Nitro-Benzothiophenes

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 5-Nitro-Benzothiophene Derivatives Against Other Substituted Analogues, Supported by Experimental Data.

The benzothiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of various substituents onto the benzothiophene ring system allows for the fine-tuning of its pharmacological properties. Among these, the nitro group, particularly at the 5-position, has been shown to confer a range of biological activities. This guide provides a comparative overview of the biological potency of 5-nitro-benzothiophenes against other substituted benzothiophene derivatives, with a focus on anticancer, antimicrobial, and enzyme-inhibiting activities.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of 5-nitro-benzothiophene and other substituted analogues.

Compound	Substitution(s)	Anticancer Activity (GI50, nM)[1]	Target Cancer Cell Lines
Analog 5	Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile	10.0 - 90.9	Leukemia, Colon, CNS, Prostate
Analog 6	Not specified in detail	10 - 100	Panel of 60 human cancer cell lines
Analog 13	E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile	< 10.0	Most of a panel of 60 human cancer cell lines
Compound 16b	5-hydroxybenzothiophene hydrazide scaffold	IC50 = 7.2 μ M	U87MG glioblastoma cells[2]
2-Amino-5-nitrobenzothiophene	2-Amino, 5-Nitro	Not Reported	Not Reported

Compound	Position of Nitro Group	Antimicrobial Activity (MIC, $\mu\text{g/mL}$)[3]	Anti-inflammatory Activity (IC_{50} , μM)[3]	Analgesic Activity (% Inhibition)[3]
2-Nitrobenzothiophene	2	E. coli: >128, S. aureus: 64	Not Reported	Not Reported
3-Nitrobenzothiophene	3	E. coli: 64, S. aureus: 32	15.8	65.7
5-Nitrobenzothiophene	5	E. coli: 32, S. aureus: 16	10.2	78.3
2-Amino-5-nitrobenzothiophene	5	Not Reported	8.5	Not Reported

Compound	Target Enzyme(s)	Inhibition Data
2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one	DHHC-mediated palmitoylation[4][5]	Inhibited palmitoyltransferase activity of all DHHC proteins tested.[4]
5-hydroxybenzothiophene derivative (16b)	Clk1/4, DRAK1, Dyrk1A/B, haspin[2][6]	IC50 values of 11, 87, 125.7, 163, 284, and 353.3 nM against Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A respectively.[6]
Substituted benzothiophene-anthranilamide	Factor Xa[7]	Subnanomolar inhibitors were discovered.[7]
Benzothiophene-chalcone hybrid (5f)	Acetylcholinesterase (AChE)[8]	IC50 = 62.10 μ M.[8]
Benzothiophene-chalcone hybrid (5h)	Butyrylcholinesterase (BChE)[8]	IC50 = 24.35 μ M.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Anticancer Activity Screening

The anticancer activity of benzothiophene analogs was evaluated against a panel of 60 human cancer cell lines.[1] The screening utilized a 48-hour incubation period, and the endpoint was the determination of the 50% growth inhibition (GI50) value. This value represents the concentration of the compound that causes a 50% reduction in the net growth of the cancer cells.[1]

Antimicrobial Activity Assay (Broth Microdilution Method)

The antimicrobial activity of nitro-substituted benzothiophenes was determined using the broth microdilution method.[3]

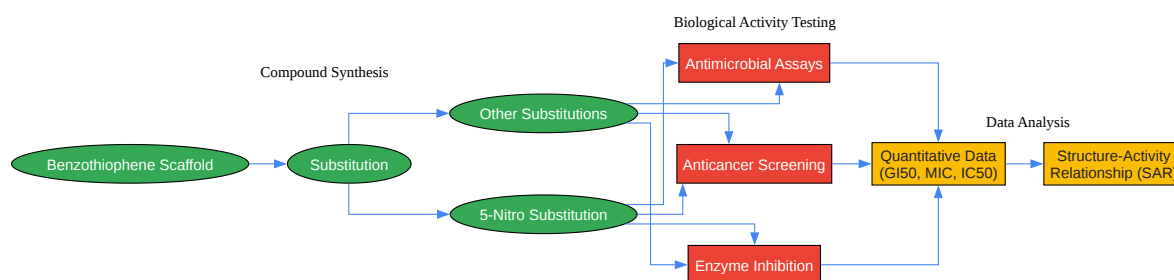
- **Preparation of Compounds:** A two-fold serial dilution of each test compound was prepared in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) for bacteria.
- **Inoculum Preparation:** A standardized inoculum of the test microorganism (e.g., *Escherichia coli*, *Staphylococcus aureus*) was prepared.
- **Incubation:** The standardized inoculum was added to each well of the microtiter plate. The plates were then incubated at 37°C for 18-24 hours.
- **MIC Determination:** The Minimum Inhibitory Concentration (MIC) was defined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.[3]

Enzyme Inhibition Assays

- **DHHC-mediated Palmitoylation Assay:** The effect of compounds on the palmitoyltransferase activity of purified DHHC enzymes was assessed. Human DHHC2 and yeast Pfa3 were tested with their N-myristoylated substrates, while human DHHC9/GCP16 and yeast Erf2/Erf4 were assayed with farnesylated Ras proteins.[4] The assay also monitored enzyme autoacylation, where the DHHC enzyme itself becomes acylated.[4]
- **Kinase Inhibition Assay:** The inhibitory activity of 5-hydroxybenzothiophene derivatives against a panel of kinases (Clk1/4, DRAK1, Dyrk1A/B, haspin) was determined. The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%, were calculated.[6]

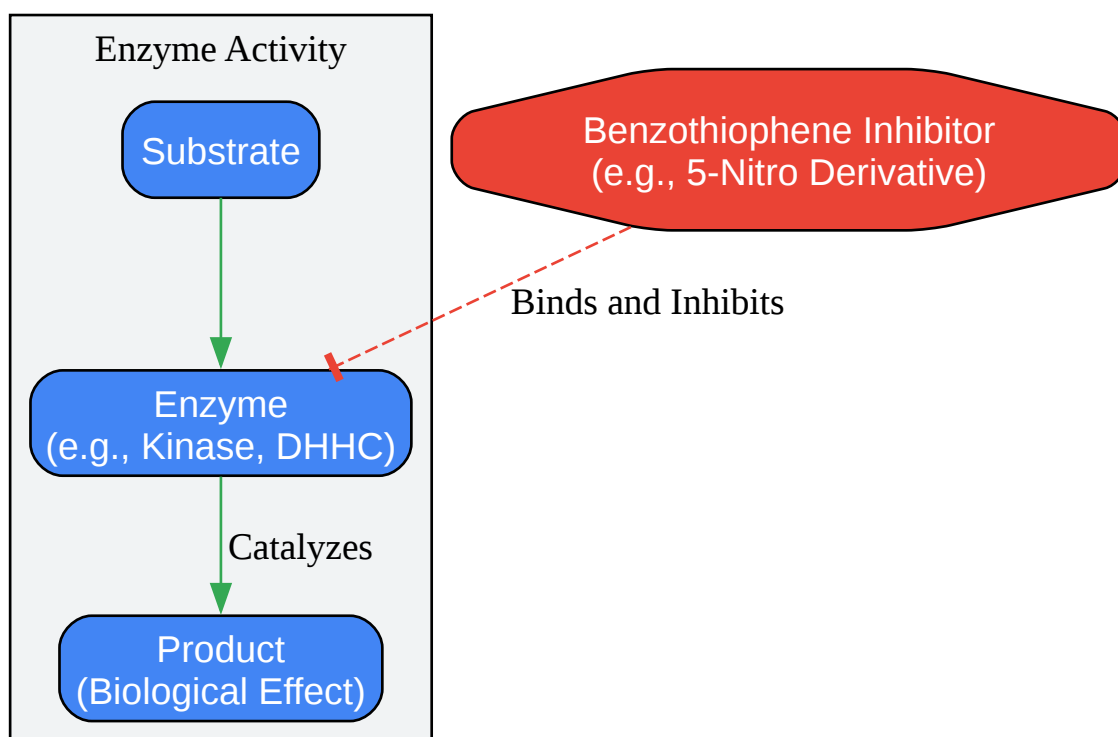
Visualizing Mechanisms and Workflows

The following diagrams illustrate key concepts and processes related to the biological evaluation of benzothiophene derivatives.



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Caption: General workflow for the synthesis and biological evaluation of substituted benzothiophenes.



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Caption: Simplified signaling pathway illustrating enzyme inhibition by a benzothiophene derivative.

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